Home > Products > Building Blocks P1000 > 4-(Dimethylamino)benzenesulfonamide
4-(Dimethylamino)benzenesulfonamide - 6162-21-6

4-(Dimethylamino)benzenesulfonamide

Catalog Number: EVT-2577129
CAS Number: 6162-21-6
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-(Dimethylamino)benzenesulfonamide is a sulfonamide compound with significant relevance in medicinal chemistry. It is classified as an aromatic sulfonamide, characterized by the presence of a sulfonyl group (-SO2-) attached to an aromatic amine. This compound is often utilized in various pharmaceutical applications, including as a precursor for synthesizing other biologically active molecules.

Synthesis Analysis

The synthesis of 4-(dimethylamino)benzenesulfonamide can be achieved through several methods, including:

  1. Electrochemical Synthesis: A notable method involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. This method operates under controlled potential conditions, allowing for the selective formation of various sulfonamide derivatives. For instance, applying a potential of -1.1 V vs. Ag/AgCl facilitates the reduction of dinitrobenzene to p-diaminobenzene, which subsequently reacts with arylsulfinic acids to yield sulfonamide products .
  2. Condensation Reaction: Another approach includes the condensation reaction between 4-(dimethylamino)benzaldehyde and sulfamethoxazole. This method typically involves refluxing the reactants in ethanol, leading to the formation of a Schiff base that can be further processed to yield 4-(dimethylamino)benzenesulfonamide .
  3. Chemical Synthesis: The chemical synthesis can also be performed in an aqueous medium at specific pH levels to optimize yields, often achieving 55-85% efficiency depending on the reaction conditions .
Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzenesulfonamide can be described as follows:

  • Molecular Formula: C10H13N2O2S
  • Molecular Weight: Approximately 225.29 g/mol
  • Structural Features:
    • The compound features a dimethylamino group (-N(CH3)2) attached to a benzene ring.
    • A sulfonamide functional group (-SO2NH2) is present, contributing to its biological activity.
  • Geometrical Configuration: The compound exhibits non-planarity due to steric hindrance from the dimethylamino group, affecting its interaction with biological targets .
Chemical Reactions Analysis

4-(Dimethylamino)benzenesulfonamide participates in various chemical reactions:

  1. Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex compounds.
  2. Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis.
  3. Electrophilic Aromatic Substitution: The presence of the dimethylamino group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions.
Mechanism of Action

The mechanism of action for 4-(dimethylamino)benzenesulfonamide primarily revolves around its role as a sulfonamide antibiotic:

  • Inhibition of Bacterial Folate Synthesis: It mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By inhibiting these enzymes, it disrupts bacterial growth and replication.
  • Interaction with Enzymatic Targets: The compound has shown potential inhibitory effects on carbonic anhydrases, particularly carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(dimethylamino)benzenesulfonamide include:

  • Melting Point: Typically ranges from 179 °C to 228 °C depending on purity and synthesis method.
  • Solubility: It is soluble in polar solvents such as ethanol and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

4-(Dimethylamino)benzenesulfonamide has several scientific applications:

  1. Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer therapies.
  2. Biological Research: Its ability to inhibit specific enzymes makes it valuable in research settings for studying metabolic pathways and drug interactions.
  3. Antioxidant Activity Studies: Recent studies have indicated potential antioxidant properties, suggesting further applications in health-related research .
Introduction to 4-(Dimethylamino)benzenesulfonamide in Contemporary Organic Synthesis

Historical Evolution of Sulfonamide-Based Pharmacophores

The therapeutic journey of sulfonamides began with the serendipitous discovery of Prontosil Rubrum's antibacterial properties in 1935, marking the dawn of the antibiotic era. This breakthrough catalyzed intensive research into sulfonamide derivatives, establishing the sulfanilamide core as a privileged structure in medicinal chemistry. 4-(Dimethylamino)benzenesulfonamide emerged as a structurally refined derivative where the para-dimethylamino group significantly altered the compound's electronic properties and biological interactions compared to simpler sulfonamides [6] [9].

Historically, this compound gained prominence through its derivative, para-dimethylaminobenzaldehyde (Ehrlich's reagent), which became indispensable for detecting indoles and hydrazines through characteristic chromogenic reactions [9]. This diagnostic application underscored the compound's reactivity and set the stage for its broader utilization. The mid-20th century witnessed the strategic incorporation of 4-(dimethylamino)benzenesulfonamide into more complex pharmacophores, particularly as researchers recognized the sulfonamide group's capacity to act as a zinc-binding ligand (ZBG) in enzyme inhibition. This realization aligned with the growing understanding of carbonic anhydrases (CAs) as therapeutic targets, positioning 4-(dimethylamino)benzenesulfonamide as a versatile precursor for isoform-selective inhibitors [1] [4]. The scaffold's synthetic flexibility facilitated the development of tail-designed hybrids, enabling precise interactions with both hydrophobic pockets and hydrophilic regions of enzyme active sites [5].

Table 1: Historical Development Milestones of 4-(Dimethylamino)benzenesulfonamide and Related Pharmacophores

Time PeriodKey AdvancementSignificance
Early 20th CenturyDevelopment of Ehrlich's reagent (containing para-dimethylaminobenzaldehyde) [9]Established chromogenic detection of indoles and hydrazines
1930s-1940sAntibacterial sulfonamide eraValidated sulfanilamide as a core therapeutic scaffold
1960s-1980sRecognition of sulfonamide-Zn²⁺ interactions in CA inhibitionMechanistic foundation for enzyme-targeted drug design
1990s-PresentRational design of benzenesulfonamide hybrids for anticancer activity [1] [8]Translation of CA inhibition into oncology applications
21st CenturyDevelopment of fluorescent sulfonamide biosensors [10]Expansion into diagnostic and chemical biology tools

Role of 4-(Dimethylamino)benzenesulfonamide in Modern Medicinal Chemistry

In contemporary drug discovery, 4-(dimethylamino)benzenesulfonamide serves as a critical building block for designing targeted therapeutics, primarily through its integration into hybrid molecules that leverage its zinc-binding capacity and modulation of physicochemical properties. Three major therapeutic domains exemplify its significance:

Carbonic Anhydrase Inhibition: The scaffold's sulfonamide group coordinates strongly with the zinc ion in the active site of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII. This interaction underpins the development of selective anticancer agents. Structural modifications of the 4-(dimethylamino)benzenesulfonamide core, such as conjugation with thiazolone, pyrazole, or hydrazone moieties, have yielded compounds with remarkable isoform selectivity. For instance, pyrazole-hydrazone benzenesulfonamides demonstrated low nanomolar inhibition constants (Kᵢ = 10.1–21.5 nM) against hCA IX alongside exceptional selectivity ratios over off-target cytosolic isoforms (hCA I/hCA IX = 413.1–749.6) [4]. The dimethylamino group enhances membrane permeability and influences binding affinity through electronic effects on the sulfonamide's zinc-coordinating ability. Molecular docking studies reveal that these derivatives occupy both the zinc coordination site and the hydrophobic cavity of CA IX, with the dimethylamino group facilitating additional van der Waals interactions [1] [4].

Anticancer Applications: Beyond CA inhibition, 4-(dimethylamino)benzenesulfonamide derivatives manifest multimodal antitumor activities. Hybrid molecules incorporating this scaffold induce apoptosis, inhibit proliferation, and disrupt biofilms in various cancer models. In triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines, derivatives exhibited potent growth inhibition at micromolar to nanomolar concentrations. A notable example includes thiazolone-benzenesulfonamide conjugates (e.g., compound 4e) that showed IC₅₀ values of 1.52–6.31 μM against breast cancer cells while sparing normal breast cells (selectivity index: 5.5–17.5) [1]. Similarly, the benzenesulfonamide analog AL106 demonstrated significant anti-glioblastoma activity (IC₅₀ = 58.6 μM) with reduced toxicity to non-cancerous cells compared to cisplatin [2]. Mechanistically, these compounds promote apoptosis, evidenced by increased annexin V-FITC binding (22-fold elevation) and sub-G1 cell cycle accumulation [1] [8]. Their efficacy extends to antimicrobial and anti-biofilm activities, particularly against Staphylococcus aureus (80.69% inhibition at 50 μg/mL) and Klebsiella pneumoniae (79.46% biofilm inhibition), highlighting potential applications in cancer-associated infections [1].

Table 2: Anticancer Activities of 4-(Dimethylamino)benzenesulfonamide Hybrids

Hybrid StructureCancer ModelKey ActivityPotency (IC₅₀/Kᵢ)Reference
Thiazolone-benzenesulfonamide (4e)MDA-MB-231 (Breast)CA IX inhibition, Apoptosis inductionIC₅₀: 1.52–6.31 μM [1]
Pyrazole-hydrazone benzenesulfonamide (19, 22, 26)Oral Squamous Cell CarcinomaCA IX inhibition, Cytostatic effectKᵢ (hCA IX): 10.1–21.5 nM; Cytotoxicity IC₅₀: 1.6–1.7 μM [4]
Indenopyrazole benzenesulfonamide (3)NCI-60 Panel (Broad spectrum)CA inhibition, CytotoxicityGI₅₀ (MG-MID): 13.2 μM [8]
Benzenesulfonamide TrkA inhibitor (AL106)U87 (Glioblastoma)TrkA interaction, Cell death inductionIC₅₀: 58.6 μM [2]

Synthetic Methodologies and Structure-Activity Relationships (SAR): The synthesis of 4-(dimethylamino)benzenesulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. A common route starts with 4-(dimethylamino)benzenesulfonyl chloride, which undergoes amidation with various amines [5]. Advanced hybrids employ microwave-assisted condensation, hydrazone formation, or heterocyclization to append bioactive moieties. SAR studies consistently highlight that biological activity depends critically on:

  • Tail Modifications: The nature of the group attached to the sulfonamide nitrogen dictates target selectivity. Bulky hydrophobic tails enhance CA IX affinity by interacting with the enzyme's hydrophobic cleft [1] [4].
  • Linker Flexibility: Rigid linkers (e.g., thiazolone, pyrazole) improve CA isoform selectivity by reducing conformational entropy loss upon binding [1] [8].
  • Electronic Effects: The dimethylamino group's strong electron-donating character increases the sulfonamide's nucleophilicity, strengthening zinc coordination. Halogen substitutions on appended aryl groups further modulate electron distribution and membrane permeability [5]. Molecular docking simulations consistently validate these SAR observations, showing optimized binding poses where the sulfonamide anchors to the Zn²⁺ ion while the dimethylamino group and hybrid tail form specific contacts with adjacent residues like Tyr359, Ser371, and Ile374 in TrkA or Gln369 in CA IX [2] [5].

Key Research Gaps and Emerging Trends

Despite significant advancements, several research challenges and opportunities persist in harnessing the full potential of 4-(dimethylamino)benzenesulfonamide derivatives:

Selectivity Optimization: Achieving absolute selectivity among CA isoforms remains elusive. Although compounds like pyrazole-hydrazone hybrids show impressive selectivity ratios (e.g., hCA IX over hCA II), off-target inhibition of ubiquitous isoforms like hCA II still poses potential toxicity risks [4]. The structural similarity between CA active sites complicates selective targeting. Emerging strategies address this through:

  • Prodrug Design: Exploiting the hypoxic tumor microenvironment for selective activation of benzenesulfonamide prodrugs by CA IX.
  • Dual-Targeting Hybrids: Combining CA inhibition with complementary mechanisms (e.g., TrkA inhibition) to enhance tumor specificity. AL106 exemplifies this approach by targeting TrkA-overexpressing glioblastoma cells while sparing normal cells [2].
  • Computational De Novo Design: Leveraging machine learning and free-energy perturbation calculations to predict substitutions that maximize isoform discrimination [1] [4].

Tumor Microenvironment Complexity: Variable expression of CA isoforms across tumor types and compensatory pH-regulating mechanisms limit monotherapy efficacy. Research gaps include understanding how benzenesulfonamide derivatives interact with other acidification pathways and whether their anti-biofilm activity synergizes with cytotoxicity in metastatic niches [1] [8]. Addressing this requires advanced in vitro models incorporating stromal components and spatial profiling of CA expression in patient-derived tumor samples.

ADME Challenges: Pharmacokinetic profiling indicates variable metabolic stability and clearance rates among derivatives. For example, KOR-targeting benzenesulfonamide 23p undergoes rapid O-demethylation in vivo, generating an active metabolite (25) that contributes to analgesia but complicates pharmacokinetic prediction [3]. Key ADME research needs include:

  • Systematic Metabolite Identification: Mapping phase I/II metabolic pathways to avoid toxic intermediates.
  • Formulation Strategies: Nanocarrier systems to improve solubility and tumor accumulation of hydrophobic hybrids.
  • Blood-Brain Barrier Penetration: Critical for glioblastoma applications, requiring tailored analogs with optimized log P and P-gp substrate profiles [2] [5].

Emerging Therapeutic and Diagnostic Applications: Beyond traditional drug roles, novel applications are emerging:

  • Zinc Biosensors: Fluorescent derivatives like 4-(5-dimethylamino-phenyl-2-oxazolyl)benzenesulfonamide enable real-time zinc ion quantification in biological systems. Upon binding to holo-CA II, this compound exhibits a 20-fold fluorescence increase and 60 nm blue shift (λₑₘ: 600 nm → 540 nm), facilitating ratiometric zinc imaging in organelles with picomolar sensitivity [10].
  • Theranostic Hybrids: Integrating CA-inhibitory activity with near-infrared fluorescence for simultaneous tumor imaging and therapy.
  • Antimicrobial Adjuvants: Leveraging anti-biofilm properties to potentiate conventional antibiotics against resistant pathogens, particularly in oncology settings where infections complicate treatment [1].

Resistance Mechanisms: Preliminary evidence suggests that prolonged exposure to benzenesulfonamides may upregulate alternative pH-regulating transporters (e.g., MCT4, V-ATPase). Combating this requires elucidating resistance pathways via transcriptomic profiling and developing sequential or combination therapies targeting compensatory mechanisms.

Table 3: Emerging Research Directions for 4-(Dimethylamino)benzenesulfonamide Derivatives

Research FocusCurrent ChallengeEmerging ApproachPotential Impact
Isoform SelectivityStructural similarity of CA active sitesHypoxia-activated prodrugs; Dual-targeting hybridsReduced off-target toxicity
ADME OptimizationVariable metabolic stability; Low solubilityNanocarrier delivery; Deuterated analogsImproved bioavailability and dosing regimens
Theranostic ApplicationsLimited tumor-specific contrast agentsFluorescence-enabled CA inhibitors (e.g., zinc biosensors) [10]Real-time tumor imaging and treatment monitoring
Resistance MitigationCompensatory pH regulationMulti-targeted regimens combining CA inhibitors with proton pump inhibitorsEnhanced durability of therapeutic response
Synthetic MethodologyComplex multi-step synthesesFlow chemistry; Photocatalyzed couplingScalable production of novel analogs

Properties

CAS Number

6162-21-6

Product Name

4-(Dimethylamino)benzenesulfonamide

IUPAC Name

4-(dimethylamino)benzenesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

VNUVBVTWBBODSV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.